molecular formula C11H15NO2S B2943878 N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 1094654-09-7

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No. B2943878
CAS RN: 1094654-09-7
M. Wt: 225.31
InChI Key: XCEYYXLAHBQHCC-UHFFFAOYSA-N
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Description

“N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide” is a chemical compound with the CAS Number: 35203-93-1 . It has a molecular weight of 197.26 . The IUPAC name for this compound is 5-indanesulfonamide .


Molecular Structure Analysis

The InChI code for “N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide” is 1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide” is a powder at room temperature . It has a melting point range of 132-136 degrees Celsius .

Scientific Research Applications

Environmental Impact and Degradation

Research has explored the environmental presence and degradation of perfluorinated sulfonamides, which share structural similarities with N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide. Studies reveal the occurrence of these compounds in indoor and outdoor environments, highlighting their persistence and potential for human exposure through air and dust (Shoeib et al., 2005). Additionally, the biotransformation of sulfonamide derivatives in soil has been quantitatively investigated, emphasizing their conversion to perfluorooctane sulfonic acid (PFOS) and other persistent derivatives (Sandra Mejia Avendaño & Jinxia Liu, 2015).

Material Science and Catalysis

In the field of material science, sulfonamide compounds have been utilized in the synthesis of novel complexes. For instance, N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide has been used as a ligand to create complexes with interesting supramolecular architectures and potential applications in catalysis and material design (Shu’ni Li et al., 2009). Additionally, sulfonated graphene has been developed as an effective solid acid catalyst, indicating the potential of sulfonamide-related materials in facilitating chemical reactions (J. Ji et al., 2011).

Pharmaceutical and Biomedical Applications

In pharmaceutical research, sulfonamide derivatives have been investigated for their potential as serotonin receptor antagonists, showcasing the therapeutic potential of sulfonamide-based compounds in treating neurological disorders (N. Mesquida et al., 2009). Furthermore, sulfonamide phenylalanine analogues have been explored for their antibacterial, antifungal, and anticancer properties, demonstrating the diverse bioactivity of sulfonamide compounds (K. Devi & P. Awasthi, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-12-15(13,14)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEYYXLAHBQHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide

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